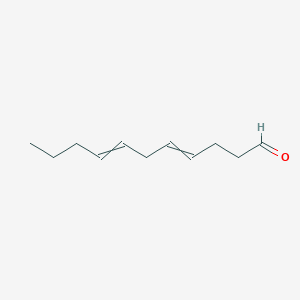
Undeca-4,7-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undeca-4,7-dienal is an organic compound with the molecular formula C11H18O. It is a type of aldehyde characterized by the presence of two double bonds located at the 4th and 7th positions of the carbon chain. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undeca-4,7-dienal can be synthesized through various methods. One common approach involves the oxidation of the corresponding alcohol, undeca-4,7-dienol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal.
Industrial Production Methods
In an industrial setting, this compound is typically produced through large-scale oxidation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yield and purity. The starting materials are usually readily available hydrocarbons, which undergo a series of chemical transformations to produce the final product.
Análisis De Reacciones Químicas
Types of Reactions
Undeca-4,7-dienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol, undeca-4,7-dienol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products Formed
Oxidation: Undeca-4,7-dienoic acid.
Reduction: Undeca-4,7-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Undeca-4,7-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of undeca-4,7-dienal involves its interaction with various molecular targets. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Undecanal: A saturated aldehyde with a similar carbon chain length but without double bonds.
Undeca-2,4-dienal: Another dienal with double bonds at different positions.
Undeca-4,8-dienal: A dienal with double bonds at the 4th and 8th positions.
Uniqueness
Undeca-4,7-dienal is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and the types of products formed in chemical reactions, making it valuable in various applications.
Propiedades
Número CAS |
112805-89-7 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
undeca-4,7-dienal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h4-5,7-8,11H,2-3,6,9-10H2,1H3 |
Clave InChI |
SHYCAHXRSIKNTH-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCC=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)

![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
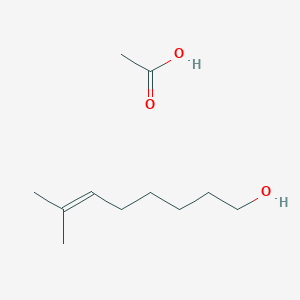
methanone](/img/structure/B14291421.png)
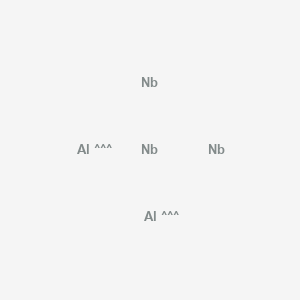
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

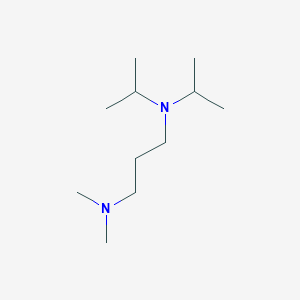
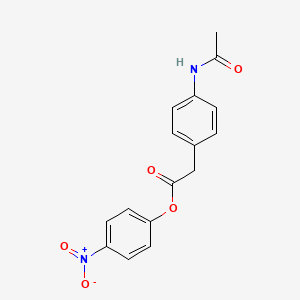

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)

